Synthetic Routes
The synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves several key steps:
Technical Parameters
Key parameters during synthesis include reaction temperature, time, and pH, which are optimized to maximize yield and purity. For example, maintaining a controlled temperature can prevent side reactions that may lead to undesired byproducts.
Structural Characteristics
The molecular structure of 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can be described as follows:
CC1=CC2=C(C(=O)O)C=CN=C2N1
, which provides insight into its connectivity and stereochemistry .Reactivity and Types of Reactions
The chemical reactivity of 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid includes:
Common Reagents and Conditions
Typical reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles depending on the desired outcome .
The mechanism of action for 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid primarily involves its interaction with specific biological targets:
The physical and chemical properties of 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid include:
These properties are crucial for determining its behavior in biological systems and its suitability for various applications .
The applications of 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid span multiple fields:
Nitrogen-containing heterocycles represent foundational architectures in modern pharmaceutical development, comprising >75% of FDA-approved drugs. Pyridine-derived systems exhibit exceptional bioactivity profiles due to their hydrogen-bonding capabilities, dipole moments, and capacity for π-π stacking interactions with biological targets. The pyrrolo[2,3-b]pyridine core (7-azaindole) exemplifies this privileged scaffold, offering enhanced binding specificity and improved pharmacokinetic properties compared to simpler heterocycles. Its isosteric relationship with purine nucleobases enables targeted interactions with enzymatic ATP-binding sites and nucleic acid structures, positioning it as a critical pharmacophore in oncology and antiviral therapeutics [7] [10].
The 7-azaindole system exhibits distinctive physicochemical properties arising from its bicyclic electron-deficient framework:
Table 1: Comparative Analysis of Pyrrolo[2,3-b]pyridine Isomers
Substituent Position | CAS Registry Number | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
4-carboxylic acid | 1520544-06-2 [1] [9] | 176.17 | BRAF inhibitors, intermediate synthesis |
5-carboxylic acid | 1428929-59-2 [3] | 176.17 | Kinase inhibitor intermediates |
3-carboxylic acid | 933717-06-7 [6] | 176.17 | DNA-binding agents |
6-carboxylic acid | 1638760-99-2 [5] | 176.18 | PARP inhibitor development |
Carboxylic acid functionalization at the 4-position (as in 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid) enables critical hydrogen-bond donor/acceptor interactions and provides a synthetic handle for amide coupling or decarboxylation reactions. The methyl group at C-2 enhances metabolic stability and influences the compound's electron distribution, while the nitrogen atoms at positions 1 and 7 facilitate coordination with metal ions and participation in key molecular recognition events [7] [10].
Table 2: Molecular Properties of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid
Property | Value |
---|---|
Molecular Formula | C₉H₈N₂O₂ |
Molecular Weight | 176.17 g/mol |
SMILES | O=C(C₁=C₂C(NC(C)=C₂)=NC=C₁)O |
Storage Conditions | Sealed in dry, 2-8°C [1] |
LogP (Predicted) | 1.38 ± 0.35 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
This specific derivative emerged prominently in medicinal chemistry literature circa 2015, with its CAS registry (1520544-06-2) established in conjunction with kinase inhibitor development programs. Its commercial availability accelerated around 2020 following published successes of pyrrolo[2,3-b]pyridine scaffolds in targeted cancer therapies. The molecule gained recognition as a synthetically accessible building block for V600EBRAF inhibitors, with its carboxylic acid functionality enabling efficient derivatization into amide and ester prodrug forms. The structural similarity to cofactor NADH further enhanced its biological relevance for enzymatic inhibition applications [2] [4] [9].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7